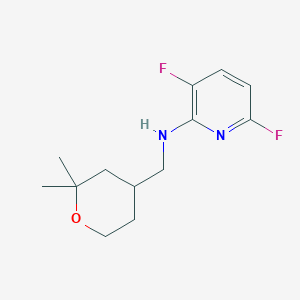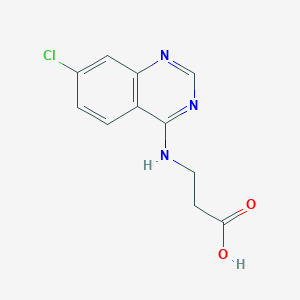
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine is a fluorinated purine derivative Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine typically involves multiple steps, starting from readily available purine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated purines under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated purines can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purines, while reduction can produce dehalogenated derivatives.
科学的研究の応用
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine involves its interaction with specific molecular targetsThe exact pathways and targets depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
- 6-Chloro-2-fluoropurine
- 6-Chloro-2-iodopurine
- 6-Chloro-2-(trifluoromethyl)-purine
Uniqueness
6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct physicochemical properties. These modifications can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .
特性
分子式 |
C10H11ClF2N4 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC名 |
6-chloro-2-(difluoromethyl)-7-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H11ClF2N4/c1-5(2)3-17-4-14-9-6(17)7(11)15-10(16-9)8(12)13/h4-5,8H,3H2,1-2H3 |
InChIキー |
KMRRHAZRIOADDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


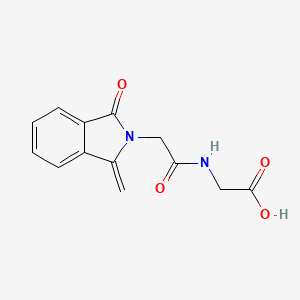

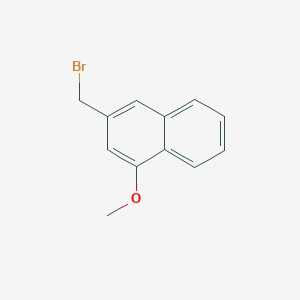
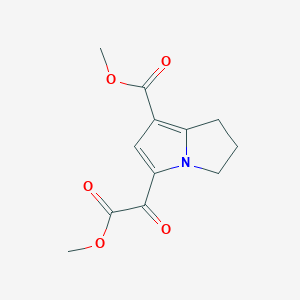

![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)

![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
